molecular formula C20H23N3O3S B2914723 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1428382-21-1

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2914723
CAS No.: 1428382-21-1
M. Wt: 385.48
InChI Key: QWEFFYUCIVJUTE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a cinnamamide scaffold linked to a piperidine ring that is sulfonylated by a pyridinyl group. The cinnamamide moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The specific presence of the N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl) group is a significant feature, as the pyridine-3-ylsulfonyl group is a recognized pharmacophore in the development of potent therapeutic agents. For instance, this sulfonamide group is a key structural component in TAK-438, a well-characterized and potent potassium-competitive acid blocker (P-CAB) used to suppress gastric acid secretion . Furthermore, analogous compounds featuring a sulfonylated piperidine linked to an aromatic system have been investigated as novel, selective, and potent inhibitors of targets like the glycine transporter 1 (GlyT1), which is a prominent target for neurological disorders . Researchers can utilize this compound as a chemical reference standard, a building block for synthesizing more complex molecules, or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)27(25,26)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEFFYUCIVJUTE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

Pharmacokinetic Considerations

  • The trifluoromethylphenyl group in ’s compound highlights the trade-off between lipophilicity (for membrane permeability) and polarity (for solubility).

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